
OSU-2S Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OSU-2S Hydrochloride is a FTY720 derivative which lacks immunosuppressive properties, but exhibits strong anti-tumour activity in several haematological and solid tumour models.
Wissenschaftliche Forschungsanwendungen
1. Anti-Cancer and Immune Modulatory Agent
OSU-2S Hydrochloride has been identified as a novel anti-cancer and immune modulatory agent. Its design specifically aims to avoid the immunosuppressive effects and related toxicities observed in its predecessor, FTY720. A liquid chromatography-tandem mass spectrometry method was developed for its quantification in mouse plasma, demonstrating its potential for in vivo pharmacologic evaluation (Mao et al., 2014).
2. Efficacy in Canine B-Cell Lymphoma
OSU-2S has shown pre-clinical activity in spontaneous B-cell lymphoma of dogs, which shares characteristics with human lymphoma. It induces apoptosis in canine B-cell lines and primary cells, mediated by reactive oxygen species (ROS). This supports the use of spontaneous lymphoma in pet dogs as a preclinical model for developing OSU-2S as a treatment for lymphoma in both dogs and humans (Mani et al., 2017).
3. Selective Cytotoxicity in Chronic Lymphocytic Leukemia
OSU-2S has been developed for tumor antigen-targeted delivery, showing potent cytotoxicity against leukemic B cells in chronic lymphocytic leukemia (CLL). This targeted approach ensures that its effects are limited to leukemic cells, sparing normal cells. This was demonstrated in a novel spontaneous CLL mouse model, suggesting its potential application in treating CLL and other malignancies (Mani et al., 2014).
4. Potent Cytotoxicity in Mantle-Cell Lymphoma
In mantle-cell lymphoma (MCL), OSU-2S exhibits strong cytotoxicity, both in vitro and in vivo. It enhances the surface expression of CD74 in MCL cells and, when combined with anti-CD74 antibody, further enhances its cytotoxicity. This indicates its potential as a targeted treatment for MCL and other ROR1(+) malignancies (Mani et al., 2015).
5. Potential in Hepatocellular Carcinoma Treatment
OSU-2S, when combined with sorafenib, shows potential as a novel therapeutic approach in hepatocellular carcinoma (HCC). This combination targets cancer cell survival signaling pathways, suggesting its effectiveness in improving the survival of HCC patients (Omar et al., 2017).
6. Favorable Pharmacokinetics and Tolerability in Animals
The pharmacokinetics of OSU-2S were characterized in mice, rats, and dogs, showing favorable oral bioavailability and tolerability. This study supports the potential for clinical trials of OSU-2S in animals with spontaneous tumors, guiding its development as a cancer therapeutic in humans (Xie et al., 2020).
Eigenschaften
CAS-Nummer |
1351056-65-9 |
|---|---|
Produktname |
OSU-2S Hydrochloride |
Molekularformel |
C21H38ClNO2 |
Molekulargewicht |
371.99 |
IUPAC-Name |
(S)-2-Amino-2-(4-{(6-methylheptyl)-oxy} phenethyl)pentan-1-ol Hydrochloride |
InChI |
InChI=1S/C21H37NO2.ClH/c1-4-14-21(22,17-23)15-13-19-9-11-20(12-10-19)24-16-7-5-6-8-18(2)3;/h9-12,18,23H,4-8,13-17,22H2,1-3H3;1H/t21-;/m0./s1 |
InChI-Schlüssel |
SLTANGKULBSZMO-BOXHHOBZSA-N |
SMILES |
CCC[C@@](CCC1=CC=C(OCCCCCC(C)C)C=C1)(N)CO.[H]Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
OSU2S Hydrochloride; OSU 2S Hydrochloride; OSU-2S Hydrochloride; OSU-2S HCl; OSU2S HCl; OSU 2S HCl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[[2-[2-(4-Bromophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole hydrochloride](/img/structure/B609703.png)
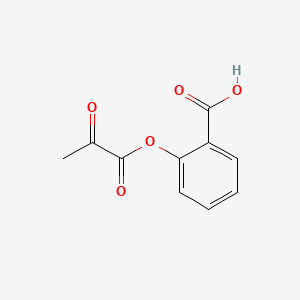
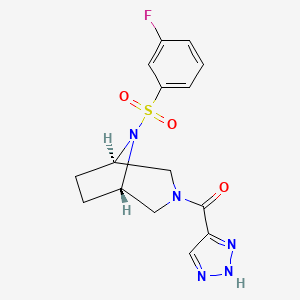
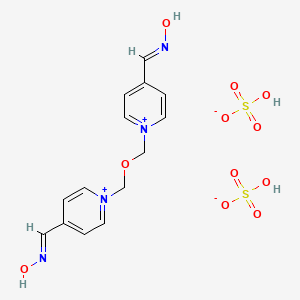
![(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-6-formamido-N-[2-oxo-2-[[(2S)-1-oxo-1-[(2-oxothiolan-3-yl)amino]-3-phenylpropan-2-yl]amino]ethyl]hexanamide](/img/structure/B609707.png)
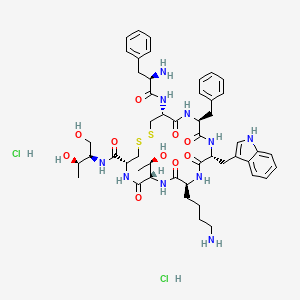
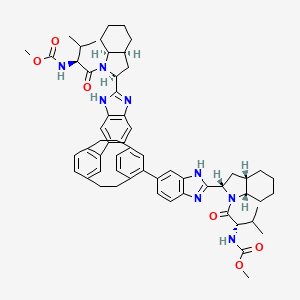
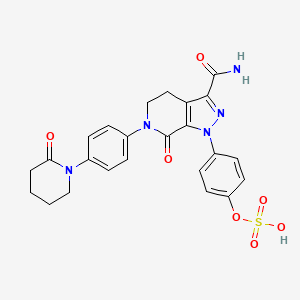
![N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide](/img/structure/B609718.png)
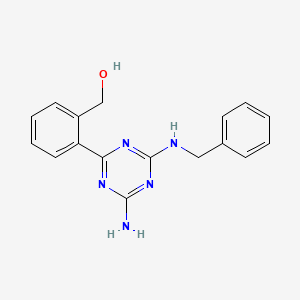
![N-(4-(4-Methylpiperazin-1-Yl)-3'-(Morpholinomethyl)-[1,1'-Biphenyl]-3-Yl)-6-Oxo-4-(Trifluoromethyl)-1,6-Dihydropyridine-3-Carboxamide](/img/structure/B609724.png)
![(R)-1-(1-((S)-Tetrahydro-2H-pyran-3-yl)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)ethanol](/img/structure/B609725.png)